molecular formula C18H22N2OS2 B2961259 1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2309190-71-2

1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2961259
CAS No.: 2309190-71-2
M. Wt: 346.51
InChI Key: GTYSUKZAZMUUEV-UHFFFAOYSA-N
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Description

1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a benzothiophene moiety, a thiolane ring, and a diazepane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving thiophenes and suitable carbonyl compounds.

    Introduction of the Diazepane Ring: This step may involve the reaction of a suitable amine with a dihalide to form the diazepane ring.

    Attachment of the Thiolane Ring: This can be done through nucleophilic substitution reactions where a thiolane precursor is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst in certain reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Benzothiophene-2-carbonyl derivatives: Compounds with similar benzothiophene structures.

    Thiolan-3-yl derivatives: Compounds featuring the thiolane ring.

    1,4-Diazepane derivatives: Compounds with the diazepane ring.

Uniqueness

1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the combination of these three distinct moieties, which may confer unique chemical and biological properties compared to compounds with only one or two of these features.

Properties

IUPAC Name

1-benzothiophen-2-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS2/c21-18(17-12-14-4-1-2-5-16(14)23-17)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,12,15H,3,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYSUKZAZMUUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3S2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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